Cdk1/2/4-IN-1

CDK inhibitor selectivity kinase profiling multi-CDK inhibition

Cdk1/2/4-IN-1 (compound 3a, CAS 2414633-49-9) is a synthetic small-molecule cyclin-dependent kinase (CDK) inhibitor with a tri-target profile against CDK1, CDK2, and CDK4. Its molecular formula is C₁₅H₁₆N₂O₂S and molecular weight 288.36 g/mol.

Molecular Formula C15H16N2O2S
Molecular Weight 288.4 g/mol
Cat. No. B12397469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk1/2/4-IN-1
Molecular FormulaC15H16N2O2S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)NC)C(=O)C=CC2=CC=C(C=C2)OC
InChIInChI=1S/C15H16N2O2S/c1-10-14(17-15(16-2)20-10)13(18)9-6-11-4-7-12(19-3)8-5-11/h4-9H,1-3H3,(H,16,17)/b9-6+
InChIKeyUFLGJZHPDAVXQK-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk1/2/4-IN-1: A Balanced Multi-CDK Inhibitor for Cell Cycle and Apoptosis Research Procurement Guide


Cdk1/2/4-IN-1 (compound 3a, CAS 2414633-49-9) is a synthetic small-molecule cyclin-dependent kinase (CDK) inhibitor with a tri-target profile against CDK1, CDK2, and CDK4. Its molecular formula is C₁₅H₁₆N₂O₂S and molecular weight 288.36 g/mol . The compound exhibits IC₅₀ values of 1.47 μM (CDK1), 0.78 μM (CDK2), and 0.87 μM (CDK4) in cell-free kinase assays, positioning it as a moderately potent multi-CDK inhibitor . Functionally, Cdk1/2/4-IN-1 arrests the cell cycle at the G2/M phase and induces apoptosis, accompanied by upregulation of Bax, caspase-3, and p53, and downregulation of Bcl-2 . This profile makes it a candidate tool compound for dissecting CDK1/2/4-dependent biology in cancer research.

Why Generic Multi-CDK Substitution Fails: The Case for Cdk1/2/4-IN-1 in Targeted Research


Multi-CDK inhibitors are not interchangeable. Compounds targeting overlapping kinase sets diverge significantly in their potency ratios, off-target landscapes, and functional cellular outcomes. For instance, flavopiridol inhibits CDK1/2/4 with IC₅₀ values of 30/170/100 nM, SU9516 shows selectivity for CDK2 (22 nM) over CDK1/4 (40/200 nM), and AT7519 targets CDK2 most potently (47 nM) with weaker CDK1 activity (210 nM) . Cdk1/2/4-IN-1 presents a distinct profile: it is the only compound in its class that exhibits sub-micromolar potency for all three targets (CDK1 1.47 μM, CDK2 0.78 μM, CDK4 0.87 μM) without extreme potency bias toward any single CDK, resulting in a balanced triple-inhibition signature that translates to a unique G2/M arrest and p53/Bax-dependent apoptotic mechanism . Substituting with a CDK2-biased or pan-CDK inhibitor would fundamentally alter the experimental outcome.

Cdk1/2/4-IN-1 Quantitative Differentiation Evidence: Kinase Profiling, Cell Cycle Arrest, and Apoptosis Head-to-Head Data


Balanced Triple-CDK Inhibition Profile vs. Biased Multi-CDK Inhibitors

Cdk1/2/4-IN-1 is differentiated by its balanced IC₅₀ ratio across CDK1, CDK2, and CDK4 (1.47:0.78:0.87 μM), yielding a CDK1/CDK2 ratio of 1.88 and CDK4/CDK2 ratio of 1.12 . In contrast, flavopiridol exhibits a 5.7-fold bias toward CDK1 over CDK2 (30 vs. 170 nM) , SU9516 shows a 9.1-fold preference for CDK2 over CDK4 (22 vs. 200 nM) , and AT7519 displays a 4.5-fold CDK2-over-CDK1 bias (47 vs. 210 nM) . The near-equipotent CDK2/CDK4 inhibition of Cdk1/2/4-IN-1 (ratio 0.90) is unique among commercially available multi-CDK inhibitors.

CDK inhibitor selectivity kinase profiling multi-CDK inhibition

G2/M-Phase Cell Cycle Arrest vs. G1/S Arrest by CDK4/6-Selective Inhibitors

Cdk1/2/4-IN-1 arrests the cell cycle specifically at the G2/M phase . This contrasts with CDK4/6-selective inhibitors such as palbociclib, ribociclib, and abemaciclib, which predominantly induce G1/S arrest via CDK4/6-cyclin D-Rb pathway inhibition [1]. The G2/M arrest phenotype of Cdk1/2/4-IN-1 is mechanistically consistent with its CDK1 inhibitory activity, as CDK1-cyclin B is the master regulator of G2/M transition, while CDK4/6 inhibitors lack CDK1 activity entirely.

cell cycle arrest G2/M checkpoint CDK inhibitor mechanism

p53/Bax/Caspase-3 Apoptotic Pathway Activation vs. Alternative Death Mechanisms

Cdk1/2/4-IN-1 induces apoptosis characterized by elevation of Bax, caspase-3, and p53 protein levels, coupled with reduction of the anti-apoptotic Bcl-2 protein . This p53/Bax-dependent intrinsic apoptotic signature is mechanistically distinct from the apoptosis induced by dinaciclib, which primarily operates through MCL-1 downregulation [1], or flavopiridol, which induces apoptosis via STAT3/AKT pathway inhibition [2]. The concurrent upregulation of p53 and Bax with caspase-3 activation indicates a mitochondrial apoptotic pathway potentially relevant to p53-wild-type cancer models.

apoptosis Bax/Bcl-2 p53 caspase-3 CDK inhibitor

Chemical Scaffold Divergence: Aminothiazole Chalcone vs. Purine, Pyrimidine, and Indolinone Cores

Cdk1/2/4-IN-1 possesses a distinct aminothiazole chalcone scaffold, IUPAC name (E)-3-(4-methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one . This structure differs fundamentally from the flavone core of flavopiridol, the pyrazolo[1,5-a]pyrimidine core of dinaciclib, the indolinone core of SU9516, and the diaminopyrimidine core of R547 [1]. The chalcone linker connecting the 4-methoxyphenyl ring to the aminothiazole moiety is a structural feature absent in all major clinical and preclinical CDK inhibitors, potentially conferring distinct binding mode, solubility, and metabolic stability properties.

chemical scaffold aminothiazole chalcone CDK inhibitor structure-activity relationship

Optimal Research and Industrial Application Scenarios for Cdk1/2/4-IN-1 Procurement


Dissecting CDK1/2/4 Cooperative Roles in G2/M Checkpoint Regulation

Cdk1/2/4-IN-1 is the appropriate choice when the experimental goal requires simultaneous inhibition of CDK1, CDK2, and CDK4 without potency bias favoring any single kinase. Its balanced IC₅₀ profile (CDK1 1.47 μM, CDK2 0.78 μM, CDK4 0.87 μM) enables investigation of cooperative CDK functions at the G2/M boundary, where CDK1-cyclin B and CDK2-cyclin A activities converge . In contrast, SU9516 (22 nM CDK2, 40 nM CDK1, 200 nM CDK4) would underrepresent CDK4 contributions, while flavopiridol would strongly bias results toward CDK1 inhibition (30 nM). Researchers studying G2/M arrest mechanisms should procure Cdk1/2/4-IN-1 specifically for its triple-balanced inhibition signature rather than defaulting to a pan-CDK inhibitor.

p53/Bax-Dependent Apoptosis Pathway Analysis in p53-Wild-Type Cancer Models

For studies requiring activation of the intrinsic mitochondrial apoptotic pathway through the p53/Bax/Bcl-2 axis, Cdk1/2/4-IN-1 is uniquely suited. It simultaneously elevates p53, Bax, and caspase-3 while suppressing Bcl-2 . This four-marker apoptotic signature is not replicated by dinaciclib (which primarily targets MCL-1) or flavopiridol (STAT3/AKT pathway). Researchers investigating p53-dependent apoptosis or the Bax/Bcl-2 rheostat in p53-wild-type cancer cell lines should select Cdk1/2/4-IN-1 over alternative multi-CDK inhibitors that lack this specific pathway engagement profile.

CDK Inhibitor Scaffold-Hopping and Medicinal Chemistry Derivatization Programs

The aminothiazole chalcone scaffold of Cdk1/2/4-IN-1 provides a structurally distinct starting point for medicinal chemistry optimization programs . Unlike the extensively explored flavone, indolinone, and pyrimidine CDK inhibitor cores, the chalcone-linked aminothiazole framework offers unexplored vectors for potency optimization and selectivity tuning. Industrial and academic medicinal chemistry groups seeking to develop novel CDK inhibitor series with divergent intellectual property should procure Cdk1/2/4-IN-1 as a tool compound and potential lead scaffold, rather than re-engineering existing chemotypes.

Combinatorial CDK Inhibition Studies Requiring Defined CDK1/2/4 Coverage

When designing experiments that combine a CDK1/2/4 inhibitor with a CDK6-selective or CDK7/9-selective agent, the well-defined target profile of Cdk1/2/4-IN-1 (with no reported activity against CDK6, CDK7, or CDK9 at comparable concentrations) reduces confounding polypharmacology . This contrasts with flavopiridol and dinaciclib, which inhibit CDK7/9 and CDK5/9 respectively, complicating interpretation of combinatorial studies. Researchers planning CDK inhibitor combination experiments should procure Cdk1/2/4-IN-1 for its cleaner CDK1/2/4-restricted target space, provided the absence of CDK6/7/9 activity is experimentally verified.

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